Monolaurin

Description

RN given refers to cpd with unspecified monolaurin locant

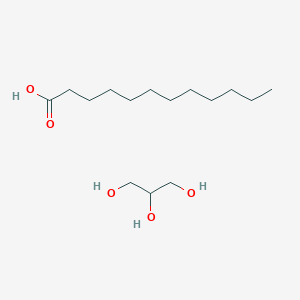

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydroxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIWANIATODDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041275 | |

| Record name | 1-Monolaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid | |

| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

142-18-7, 27215-38-9, 67701-26-2 | |

| Record name | 1-Monolaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monolaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C12-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl laurate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C12-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monolaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerides, C12-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lauric acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monolaurin's Mechanism of Action Against Enveloped Viruses: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Monolaurin, the monoglyceride of lauric acid, is a naturally occurring compound found in coconut oil and human breast milk. It has garnered significant scientific interest for its broad-spectrum antimicrobial properties, particularly its potent virucidal activity against enveloped viruses. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its antiviral effects. It consolidates quantitative data from various studies, details common experimental protocols for evaluating its efficacy, and presents visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for research and development applications.

Core Mechanisms of Antiviral Action

This compound's primary antiviral activity is directed at viruses that possess a lipid envelope. Its efficacy against non-enveloped viruses is significantly lower or absent.[1] The mechanism is multifaceted, involving direct interaction with the viral envelope as well as interference with the viral replication cycle.[2][3]

Disruption of the Viral Lipid Envelope

The most well-documented mechanism is the physical disruption of the viral envelope.[4] this compound, being an amphipathic molecule, acts as a surfactant. It integrates into the lipid bilayer of the viral envelope, causing destabilization and increased fluidity.[5] This intercalation leads to the solubilization of lipids and phospholipids, ultimately resulting in the disintegration of the envelope and leakage of viral contents, rendering the virion non-infectious.[5][6][7][8] Electron microscopy studies have revealed this disruption of the viral envelope and loss of particle integrity.[1] Studies have demonstrated that this mechanism is effective across numerous enveloped viruses, where the loss of envelope integrity directly correlates with a loss of infectious titer.[7][9]

Caption: Primary mechanism of this compound via viral envelope disruption.

Inhibition of Viral Replication Cycle

Beyond direct virucidal action, this compound interferes with multiple stages of the viral replication cycle.

-

Prevention of Virus-Host Cell Interaction: this compound can prevent the binding of viral proteins to the host cell membrane.[2][3] For HIV-1, it has been shown to inhibit viral entry following CD4+ binding by preventing the virion from binding to its coreceptor.[1]

-

Inhibition of Viral Assembly and Maturation: Research suggests that this compound and its parent fatty acid, lauric acid, can interfere with the late stages of replication, specifically virus assembly and maturation.[3][5][10] This action inhibits the proper formation of new, infectious viral particles.

Caption: this compound's inhibitory effects on the viral replication cycle.

Modulation of Host Immune Response

This compound also exhibits immunomodulatory properties. It can regulate T-cell signaling and reduce the production of pro-inflammatory cytokines induced by viral infection, such as IL-6 and IL-8.[11] In studies with Seneca Valley Virus (SVV), this compound significantly reduced the release of inflammatory cytokines while promoting interferon-γ (IFN-γ), enhancing viral clearance.[12][13] This suggests that this compound not only acts directly on the virus but also helps to control the overactive immune response that can lead to pathology.[11]

Quantitative Data on Antiviral Activity

The virucidal and inhibitory effects of this compound have been quantified against a wide range of enveloped viruses. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Virucidal Efficacy of this compound

| Virus Family/Species | Concentration | Effect | Source(s) |

| 14 Human Enveloped Viruses (RNA & DNA) | 1% (in reaction mixture) | >99.9% reduction in infectivity | [8][9][14] |

| Human Immunodeficiency Virus (HIV-1) | 40 µg/mL | Effective inhibition of replication | [3] |

| Mumps Virus, Yellow Fever Virus, Zika Virus | 80 µg/mL | Effective inhibition of replication | [3] |

| Mumps Virus | IC50 ≈ 20 µM | 50% inhibitory concentration | [1] |

| Yellow Fever Virus | IC50 ≈ 20 µM | 50% inhibitory concentration | [1] |

| Zika Virus | IC50 ≈ 40 µM | 50% inhibitory concentration | [1] |

| Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | N/A | Effective virucidal activity, especially at low pH | [3] |

| Influenza Virus | N/A | Good virucidal effects | [3] |

| Coronavirus (229E) | N/A | Inactivated 3.7 logarithmic dilutions of virus | [7][9] |

| SARS-CoV-2 | >0.45 µg/mL (serum) | Associated with a lower risk of infection | [15] |

| Seneca Valley Virus (SVV)* | N/A | Up to 80% inhibition of viral replication | [12][13] |

*Note: SVV is a non-enveloped virus, indicating this compound may have mechanisms of action beyond envelope disruption.[11]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Virus | Administration | Key Findings | Source(s) |

| Piglets | Seneca Valley Virus (SVV) | Oral | Reduced clinical symptoms, organ damage, and dose-dependent reduction in viral load in feces and blood. | [11][13] |

Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating the antiviral properties of this compound. Below are detailed protocols for common in vitro assays.

Virucidal Suspension Assay

This protocol determines the direct effect of this compound on viral infectivity.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to desired test concentrations in cell culture medium.

-

Prepare a high-titer virus stock of known concentration (e.g., Plaque Forming Units/mL or TCID50/mL).

-

-

Incubation:

-

Neutralization/Dilution:

-

Immediately following incubation, serially dilute the mixture in cold culture medium to reduce the concentration of this compound to sub-inhibitory levels, stopping its activity.

-

-

Quantification of Remaining Virus:

-

Inoculate susceptible host cells with the serial dilutions.

-

Perform a plaque assay or TCID50 assay to quantify the number of remaining infectious virus particles.

-

-

Data Analysis:

-

Compare the viral titer of the this compound-treated group to a vehicle control (virus mixed with solvent-containing medium).

-

Calculate the log reduction in viral titer to determine virucidal efficacy.

-

Caption: Experimental workflow for a standard virucidal suspension assay.

Cytotoxicity Assay (CCK-8 Method)

This protocol is essential to determine the non-toxic concentration range of this compound for use in cell-based assays.

-

Cell Seeding: Seed host cells (e.g., BHK-21 or Vero E6) in a 96-well plate and allow them to grow to a monolayer (typically 24 hours).[11][13]

-

Treatment: Discard the supernatant and add 100 µL/well of culture medium containing serial dilutions of this compound. Include cell-only and vehicle controls.

-

Incubation: Incubate the plate for the duration of the planned antiviral experiment (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[11]

-

Assay: Add CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control cells. The maximum non-toxic dose (MNTD) is typically defined as the concentration that results in >90% cell viability.[11]

Viral Replication Inhibition Assay

This protocol assesses this compound's ability to inhibit viral replication within host cells.

-

Cell Preparation: Seed host cells in a multi-well plate and grow to a monolayer.

-

Treatment and Infection:

-

Incubation: Incubate the plate for a full replication cycle (e.g., 24-72 hours).

-

Quantification: Harvest the cell supernatant or cell lysate. Quantify the viral titer (plaque assay) or viral genome copy number (RT-qPCR).

-

Analysis: Compare the viral yield in this compound-treated wells to untreated (infected) control wells to determine the percentage of inhibition.

Conclusion and Future Directions

This compound demonstrates potent antiviral activity against a broad range of enveloped viruses, primarily by disrupting the viral envelope and interfering with key stages of the replication cycle. Its ability to also modulate the host's immune response adds another dimension to its therapeutic potential. The quantitative data consistently show significant viral inactivation at achievable concentrations.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Clinical Trials: While in vitro data are robust, well-controlled human trials are necessary to establish clinical efficacy and safety for specific viral infections.[6]

-

Formulation Development: Optimizing delivery systems (e.g., topical, oral) to enhance bioavailability and target site concentration.

-

Synergistic Effects: Investigating combinations of this compound with other antiviral agents to enhance efficacy and combat drug resistance.

-

Mechanism Elucidation: Further molecular studies to precisely delineate the interactions with viral glycoproteins and host cell signaling pathways.

References

- 1. Glycerol Monolaurate, an Analogue to a Factor Secreted by Lactobacillus, Is Virucidal against Enveloped Viruses, Including HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. This compound Anti-Viral Benefits for Enhanced Protection [totalhealthcentervb.com]

- 5. cdn.websites.hibu.com [cdn.websites.hibu.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. This compound and RNA Enveloped Viruses: A Research Review — this compound and More [monolaurinandmore.com]

- 8. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and Enveloped RNA and DNA Viruses — this compound and More [monolaurinandmore.com]

- 10. mdpi.com [mdpi.com]

- 11. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro and in vivo antiviral activity of this compound against Seneca Valley virus [frontiersin.org]

- 14. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Potent Efficacy of Monolaurin Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of monolaurin, a monoglyceride derived from lauric acid, with a specific focus on its activity against Gram-positive bacteria. This compound has garnered significant attention within the scientific community for its broad-spectrum antimicrobial properties, positioning it as a promising candidate for further investigation in the development of novel therapeutic agents. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the current understanding of its mechanism of action.

Quantitative Antibacterial Spectrum of this compound

This compound exhibits potent inhibitory and bactericidal activity against a wide range of Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and other relevant quantitative data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Clinical Isolates (MRSA) | 500 - 2000 | [1] |

| Staphylococcus aureus | ATCC strains | 12.5 | [2] |

| Staphylococcus aureus | Antibiotic-resistant isolates | 2 | [3] |

| Staphylococcus aureus | General | 128 | [4] |

| Listeria monocytogenes | Scott A | 10 - 20 | [5][6] |

| Listeria monocytogenes | General | 10 | [7] |

| Streptococcus mutans | General | 125 | [8] |

| Streptococcus spp. | Skin isolates | 20,000 (100% sensitivity) | [9][10] |

| Coagulase-negative Staphylococcus | Skin isolates | 20,000 (100% sensitivity) | [9][10] |

| Enterococcus faecalis | Vancomycin-resistant | Not specified, inhibits resistance induction | [4][11] |

| Bacillus subtilis | General | 30 | [2] |

Table 2: Anti-Biofilm Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Activity | Concentration (µg/mL) | Effect | Reference(s) |

| Staphylococcus aureus (MRSA) | Biofilm Inhibition (IC50) | 203.6 | 50% inhibition of biofilm formation | [1] |

| Staphylococcus aureus (MRSA) | Biofilm Eradication (IC50) | 379.3 | 50% eradication of preformed biofilms | [1] |

| Staphylococcus epidermidis | Biofilm Inhibition (MBIC80) | 1,953 | 80% inhibition of monospecies biofilm | [12] |

| Streptococcus mutans | Biofilm Inhibition | 24,000 | Inhibition of biofilm formation | [13] |

| Streptococcus mutans | Biofilm Inhibition | 95,000 - 190,000 | Significant inhibition of biofilm formation | [13] |

Mechanism of Action

The primary antibacterial mechanism of this compound against Gram-positive bacteria is the disruption of the cell membrane. Its amphipathic nature allows it to integrate into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[14][15] This disruption can also interfere with critical cellular processes, such as signal transduction and energy production, that are associated with the cell membrane.[4][16]

Figure 1. Proposed mechanism of this compound's antibacterial action.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antibacterial properties of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Figure 2. Workflow for MIC determination by broth microdilution.

Protocol:

-

Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium.

-

Plate Preparation: Serial two-fold dilutions of this compound are prepared directly in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth and inoculum without this compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Crystal Violet Assay for Biofilm Inhibition and Eradication

This assay is used to quantify biofilm formation and to assess the ability of an agent to inhibit its formation or eradicate a pre-existing biofilm.

References

- 1. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biofilm formation by Streptococcus mutans and its inhibition by green tea extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ableweb.org [ableweb.org]

- 12. The suppression effect of SCH-79797 on Streptococcus mutans biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myfoodresearch.com [myfoodresearch.com]

- 14. caringsunshine.com [caringsunshine.com]

- 15. mdpi.com [mdpi.com]

- 16. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In-Vitro Immunomodulatory Effects of Monolaurin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monolaurin, a monoester formed from glycerol and lauric acid, is a bioactive lipid recognized for its broad-spectrum antimicrobial properties.[1][2] Beyond its direct action against pathogens, a growing body of in-vitro evidence demonstrates its potent immunomodulatory capabilities. This compound has been shown to influence key immune processes, including the proliferation and activation of T-cells and macrophages, the production of critical signaling molecules like cytokines, and the modulation of intracellular signaling pathways such as NF-κB.[1][3][4] This technical guide provides an in-depth overview of the current understanding of this compound's effects on the immune system in vitro, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and development in immunology and therapeutics.

Effects on Immune Cell Proliferation and Activation

This compound exerts a nuanced, dose-dependent control over immune cell populations, particularly T-lymphocytes.

-

T-Cell Proliferation: In-vitro studies report that this compound can stimulate T-cell proliferation, with an optimal concentration identified at 0.1 μg/mL.[1][3] Conversely, higher concentrations (> 5 μg/mL) have been shown to be inhibitory, controlling T-cell lymphocyte proliferation.[1][3] This suggests a regulatory role where this compound can enhance T-cell responses at low concentrations while preventing excessive proliferation at higher doses. This effect is specific to T-cell populations, as this compound does not inhibit lipopolysaccharide (LPS)-induced B-cell stimulation.[1]

-

Splenocyte Proliferation: this compound is also capable of enhancing the immune system by stimulating the proliferation of splenocytes, a mixed population of immune cells found in the spleen.[3][5]

-

Macrophage Activation: this compound has been observed to modulate macrophage activity. Studies using the RAW 264.7 murine macrophage cell line show that glycerol monolaurate (GML) can reduce LPS-induced activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory responses.[4]

Modulation of Cytokine Production

This compound significantly influences the cytokine profile, demonstrating an ability to control pro-inflammatory responses and modulate host-pathogen interactions. It has been shown to hamper the production of a range of pro-inflammatory cytokines, including IL-1α, IL-1β, IL-2, IL-6, IL-8, TNF-α, and IFN-γ.[6]

Quantitative Data on Cytokine Modulation

The following table summarizes the key quantitative findings from in-vitro studies on this compound's effect on cytokine production and other immune-related markers.

| Cell Type/Model | Stimulus | This compound Concentration | Observed Effect | Reference |

| RAW 264.7 Macrophages | LPS | 62.5 µmol/L & 312.5 µmol/L | Reduced NF-κB activation | [4] |

| Human Oral Fibroblast & C. albicans Co-culture | C. albicans | 125 µM | Significant down-regulation of IL-1α and IL-1β gene expression | [7] |

| Seneca Valley Virus (SVV) Infected Piglets (In Vivo) | SVV | High Dose | Significantly decreased levels of IL-1β, IL-10, and TNF-α. Significantly increased IFN-γ. | [8] |

| IPEC-J2 cells | ETEC K88 | 200 µg/mL | Inhibited the increase of IL-1β, IL-6, and TNF-α mRNA expression | |

| Caco-2 cells | S. aureus | 100 µg/mL | Reduced IL-8 production |

Signaling Pathway Modulation

This compound's immunomodulatory effects are underpinned by its interaction with critical intracellular signaling pathways that govern immune cell function.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, activated by stimuli such as LPS.[9] this compound, specifically as GML, has been shown to inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages.[4][10] This inhibition prevents the translocation of NF-κB dimers (e.g., p65/p50) to the nucleus, thereby down-regulating the expression of pro-inflammatory genes, including various cytokines and chemokines.[9][11]

Caption: this compound inhibits the canonical NF-κB signaling pathway.

T-Cell Receptor (TCR) Signaling Pathway

This compound's proliferative effect on T-cells is mediated through the phospholipid inositol signal transduction pathway.[1][5] It has been reported to alter key components of the TCR signaling cascade, including Linker for Activation of T-cells (LAT), Phospholipase C-gamma (PLC-γ), and the formation of Protein Kinase B (AKT) groups downstream of PI3K activation.[1] This modulation ultimately influences T-cell activation, proliferation, and cytokine production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. Development of an in vitro macrophage screening system on the immunomodulating effects of feed components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB in immunobiology - PMC [pmc.ncbi.nlm.nih.gov]

Monolaurin: A Comprehensive Technical Guide on its Immunomodulatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolaurin, a monoglyceride derived from lauric acid, has garnered significant scientific interest for its multifaceted biological activities. This technical guide provides an in-depth analysis of this compound's potential as an immune system enhancer. It consolidates key quantitative data on its antimicrobial, antiviral, and immunomodulatory effects, details the experimental protocols used to ascertain these findings, and visualizes the proposed signaling pathways through which this compound exerts its influence on the immune system. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic applications of this compound.

Introduction

This compound, also known as glycerol monolaurate (GML), is a naturally occurring compound found in coconut oil and human breast milk.[1] It is the monoester formed from glycerol and lauric acid.[1] Recognized for its broad-spectrum antimicrobial properties, this compound has been extensively studied for its ability to combat various pathogens, including bacteria and enveloped viruses.[2][3] Beyond its direct antimicrobial actions, emerging evidence suggests that this compound possesses significant immunomodulatory capabilities, influencing T-cell function and cytokine production.[4] This guide synthesizes the current scientific understanding of this compound's interaction with the immune system, presenting quantitative data and detailed methodologies to support further research and development.

Antimicrobial and Antiviral Activity

This compound's primary mechanism against pathogens involves the disruption of their lipid-rich outer membranes.[5] This activity is particularly effective against gram-positive bacteria and enveloped viruses.[2][3]

Antibacterial and Antibiofilm Effects

This compound has demonstrated significant efficacy in inhibiting the growth of various pathogenic bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6][7] It also shows promise in disrupting bacterial biofilms, which are notoriously difficult to eradicate.[6][8][9]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| Methicillin-sensitive Staphylococcus aureus (MSSA) | 500 - 1000 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 250 - 2000 | [6][7] |

| Staphylococcus aureus | 12.5 - 128 | [5][10] |

| Bacillus subtilis | 30 | [10] |

| Escherichia coli | >4000 (some studies show inhibition at 25 µg/mL) | [5][10] |

Table 2: Inhibitory and Eradication Concentrations of this compound Against Biofilms

| Organism | Assay | IC50/BIC/BEC (µg/mL) | Reference |

| MRSA | Biofilm Inhibition | IC50: 203.6 | [6][7] |

| MRSA | Preformed Biofilm Eradication | IC50: 379.3 | [6][7] |

| Staphylococcus epidermidis | Biofilm Inhibition | BIC50: 26.67, BIC80: 168.69 | [9] |

| Staphylococcus epidermidis | Biofilm Eradication | BEC50: 322.50, BEC80: 1338.68 | [9] |

| Candida tropicalis | Biofilm Inhibition | MBIC80: 1000 | [8] |

Antiviral Effects

This compound's antiviral activity is most pronounced against enveloped viruses. It is believed to integrate into the viral envelope, disrupting its integrity and preventing viral attachment and entry into host cells.[2][3][5]

Table 3: Antiviral Activity of this compound

| Virus | Model | Key Finding | Reference |

| Seneca Valley Virus (SVV) | In vitro (BHK-21 cells) | Up to 80% inhibition of viral replication. | [5][8] |

| Seneca Valley Virus (SVV) | In vivo (piglets) | Dose-dependent reduction in viral load in feces and blood. | [2][5] |

| Porcine Epidemic Diarrhea Virus (PEDV) | In vivo (piglets) | Significant decrease in viral load in the small intestine and colon. | [2] |

| 14 human enveloped RNA and DNA viruses | In vitro | >99.9% reduction in infectivity at 1% concentration. | [11] |

| Human Immunodeficiency Virus (HIV) | In vivo (human clinical trial) | Reduction in viral load. | [1] |

Immunomodulatory Effects

This compound exhibits a range of effects on the immune system, including the modulation of T-cell proliferation and cytokine production.

T-Cell Modulation

This compound has a dose-dependent effect on T-lymphocyte proliferation. At low concentrations, it can stimulate T-cell proliferation, whereas at higher concentrations, it becomes inhibitory.[12] This suggests a potential for this compound to fine-tune T-cell responses.

Table 4: Dose-Dependent Effect of this compound on Murine Splenocyte Proliferation

| This compound Concentration | Effect | Reference |

| 10⁻⁵ to 5 µg/mL | Stimulation of proliferation | [12] |

| > 5 µg/mL | Inhibition of proliferation | [12] |

| 0.1 µg/mL | Optimal T-cell proliferation (no effect on B-cells) | [12] |

Cytokine Regulation

This compound has been shown to modulate the production of pro-inflammatory cytokines, suggesting an anti-inflammatory role in certain contexts.

Table 5: Effect of this compound on Cytokine Production

| Cytokine | Model | This compound Concentration | Effect | Reference |

| IL-1α | Oral cell/bacteria co-culture | 25 µM and 50 µM | Significant down-regulation | [13] |

| IL-1β | Oral cell/bacteria co-culture | 25 µM and 50 µM | Significant down-regulation | [13] |

| IL-6 | PEDV-infected piglets | 100 mg/kg BW | Significant decrease in serum levels | [2] |

| IL-8 | PEDV-infected piglets | 100 mg/kg BW | Significant decrease in serum levels | [2] |

| TNF-α | PEDV-infected piglets | 100 mg/kg BW | No significant change in serum levels | [2] |

| IFN-γ | SVV-infected piglets | High dose | Significant increase in serum levels | [5][8] |

Signaling Pathways

This compound's immunomodulatory effects, particularly on T-cells, are thought to be mediated through the modulation of key signaling pathways. Evidence suggests an interaction with the inositol phospholipid signaling pathway.[12] Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, involving the phosphorylation of the Linker for Activation of T-cells (LAT). Phosphorylated LAT recruits and activates Phospholipase C-gamma 1 (PLC-γ1). PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium influx, while DAG activates Protein Kinase C (PKC), both of which are critical for T-cell activation and proliferation. This compound is proposed to influence this pathway, potentially at the level of PLC-γ1, LAT, and AKT phosphorylation, thereby controlling downstream cytokine production.[14]

Caption: Proposed influence of this compound on the T-cell receptor signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (Broth Microdilution)

This protocol is adapted from standardized methods for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.

-

Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the 2x this compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last column of dilutions.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound. Include a growth control (no this compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Biofilm Inhibition and Eradication Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.

-

Biofilm Formation: Grow bacteria in a suitable broth (e.g., Tryptic Soy Broth) in a 96-well flat-bottom plate. For inhibition assays, add various concentrations of this compound at the time of inoculation. For eradication assays, allow the biofilm to form for 24-48 hours before adding this compound.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Fixation: Fix the biofilms with methanol for 15 minutes.

-

Staining: Stain the biofilms with 0.1% crystal violet solution for 15-30 minutes.

-

Washing: Wash the wells with water to remove excess stain.

-

Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm mass.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed immune cells (e.g., splenocytes, peripheral blood mononuclear cells) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well.

-

Treatment: Add various concentrations of this compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Cytokine Quantification (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or serum.

-

Plate Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.

-

Sample Incubation: Add standards and samples (cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

-

Reaction Termination and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm. The concentration of the cytokine is determined by comparison to a standard curve.

Antiviral Plaque Reduction Assay

This assay determines the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates.

-

Virus-Monolaurin Incubation: Prepare serial dilutions of this compound and mix with a known concentration of the virus. Incubate this mixture for 1 hour at 37°C.

-

Infection: Inoculate the cell monolayers with the virus-monolaurin mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with or without this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks).

-

Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

-

IC50 Calculation: The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

References

- 1. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Confers a Protective Effect Against Porcine Epidemic Diarrhea Virus Infection in Piglets by Regulating the Interferon Pathway [frontiersin.org]

- 3. Effects of oral of administration of monoglycide laurate on virus load and inflammation in PEDV infected porcine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Effects of this compound on intestinal barrier, blood biochemical profile, immunity and antioxidant function in porcine epidemic diarrhoea virus-infected piglets | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Chemical Properties of Alpha-Monolaurin: A Technical Guide

An in-depth exploration of the synthesis methodologies, physicochemical characteristics, and biological activities of alpha-monolaurin (α-monolaurin), a bioactive monoglyceride with significant potential in the pharmaceutical and biotechnology sectors.

Introduction

Alpha-monolaurin, also known as glycerol monolaurate, is the monoester formed from glycerol and lauric acid.[1] It is a naturally occurring compound found in sources such as coconut oil and human breast milk.[1][2] As a member of the medium-chain fatty acid (MCFA) monoglyceride family, α-monolaurin has garnered considerable attention for its potent antimicrobial, anti-inflammatory, and immunomodulatory properties.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key biological activities of α-monolaurin, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of Alpha-Monolaurin

Alpha-monolaurin is a white to off-white crystalline powder or solid with a slightly waxy texture at room temperature.[][7] Its chemical formula is C15H30O4, and it has a molar mass of 274.401 g·mol−1.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C15H30O4 | [1][2] |

| Molar Mass | 274.4 g/mol | [1] |

| Melting Point | 63 °C | [1][][8] |

| Boiling Point | 186 °C at 1 mmHg | [1][][8] |

| Appearance | White to off-white crystalline powder | [] |

| Solubility | Soluble in methanol and chloroform (50 mg/ml). Insoluble in water. | [] |

| Water Solubility | 6 mg/L | [8][9] |

Table 1: Physicochemical Properties of Alpha-Monolaurin

Synthesis of Alpha-Monolaurin

The synthesis of α-monolaurin can be achieved through several routes, primarily categorized as chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis typically involves the direct esterification of lauric acid and glycerol. This method often employs acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) and is conducted at elevated temperatures.[10][11][12]

The following protocol is a representative example of the chemical synthesis of α-monolaurin.

Materials:

-

Glycerol (0.01 mol, 0.92 g)

-

Lauric acid (0.01 mol, 2.003 g)

-

p-Toluenesulfonic acid (pTSA) catalyst (2.5% w/w of lauric acid)

-

Three-necked flask

-

Heating mantle with magnetic stirrer

-

Oil bath

Procedure:

-

Add glycerol, lauric acid, and the pTSA catalyst to a three-necked flask.[12]

-

Heat the mixture to 130°C using an oil bath with continuous stirring.[12]

-

Maintain the reaction for 6 hours.[12]

-

After the reaction, the product can be purified. One method involves dissolving the product in ethyl acetate and extracting it with a base solution until the organic layer is neutral to remove the acid catalyst.[12]

Yields for this method can vary depending on the catalyst concentration, with one study reporting yields of 60.34% with 2.5% pTSA, 43.54% with 5% pTSA, and 27.89% with 7.5% pTSA.[12] A key challenge with chemical synthesis is the potential for the formation of byproducts such as dilaurin and trilaurin, which can complicate purification.

Enzymatic Synthesis

Enzymatic synthesis offers a more selective and environmentally friendly alternative to chemical methods. This approach typically utilizes lipases to catalyze the esterification of lauric acid and glycerol or the transesterification of a lauric acid ester with glycerol.[13][14]

This protocol outlines the enzymatic synthesis of α-monolaurin using an immobilized lipase.

Materials:

-

Lauric acid

-

Glycerol

-

Immobilized lipase (e.g., Lipozyme IM-20)

-

Reaction vessel

Procedure:

-

Combine lauric acid and glycerol in a 1:1 molar ratio.[14]

-

Add the immobilized lipase at a concentration of 3.0% (w/w).[14]

-

Maintain the reaction at 55°C for 6 hours.[14]

-

The resulting product mixture can then be analyzed to determine the composition of this compound, dilaurin, trilaurin, and unreacted lauric acid.[14]

One study using these conditions reported a final product composition of 45.5% this compound, 26.8% dilaurin, 3.1% trilaurin, and 24.6% lauric acid.[14]

A more recent approach involves the use of microreactors to enhance reaction efficiency.

Materials:

-

Lauric acid

-

Glycerol

-

Immobilized lipase (e.g., Novozym® 435)

-

Solvent system (e.g., t-BuOH/tert-amyl alcohol, 1:1 v/v)

-

Microreactor setup

Procedure:

-

Prepare a solution of lauric acid and glycerol in the chosen solvent system.

-

Pump the reaction mixture through a microreactor packed with the immobilized lipase.

-

One study achieved a lauric acid conversion of 87.04% in 20 minutes with a selectivity for this compound of 90.63% using an optimized solvent system.[13][15]

The following diagram illustrates a general workflow for the synthesis and purification of alpha-monolaurin.

Caption: A simplified workflow for the synthesis and purification of alpha-monolaurin.

Chemical Properties and Biological Activity

Alpha-monolaurin exhibits a range of biological activities, with its antimicrobial and anti-inflammatory properties being the most extensively studied.

Antimicrobial Activity

Alpha-monolaurin is a broad-spectrum antimicrobial agent, effective against bacteria, fungi, and enveloped viruses.[2][16] Its mechanism of action primarily involves the disruption of the cell membrane of pathogens.[4][17] The amphiphilic nature of this compound allows it to interact with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell death.[4]

The antimicrobial action against Gram-positive bacteria can be summarized in the following steps:

-

Membrane Interaction: this compound molecules insert into the bacterial cell membrane.[4]

-

Disruption of Integrity: This interaction disrupts the integrity and permeability of the membrane.[4]

-

Cytosolic Effects: Once inside the cytosol, this compound can be hydrolyzed into glycerol and lauric acid. The dissociation of lauric acid lowers the intracellular pH and depletes ATP. The laurate anion can also form complexes with bacterial DNA, inhibiting replication.[4]

The following diagram illustrates the proposed antimicrobial mechanism of alpha-monolaurin against Gram-positive bacteria.

Caption: Proposed antimicrobial mechanism of alpha-monolaurin on Gram-positive bacteria.

Furthermore, this compound has been shown to interfere with bacterial signal transduction and inhibit the production of various virulence factors and exotoxins in bacteria such as Staphylococcus aureus.[3][4]

Anti-inflammatory and Immunomodulatory Effects

Alpha-monolaurin also possesses significant anti-inflammatory and immunomodulatory properties. It has been shown to reduce inflammatory responses by inhibiting the NF-κB/MAPK signaling pathways.[3] Additionally, this compound can modulate the immune system by influencing T-cell proliferation.[16][17] At low concentrations (e.g., 0.1 μg/mL), it can induce T-cell proliferation, while at higher concentrations (> 5 μg/mL), it can control T-cell proliferation.[16][18] This suggests a dose-dependent effect on immune regulation. The mechanism for T-cell proliferation is thought to involve the phospholipid inositol signal transduction pathway.[16][17]

The following diagram depicts the inhibitory effect of alpha-monolaurin on a key inflammatory signaling pathway.

Caption: Alpha-monolaurin's inhibition of the NF-κB/MAPK inflammatory pathway.

Conclusion

Alpha-monolaurin is a versatile and bioactive compound with a well-established profile of antimicrobial and anti-inflammatory activities. The availability of both chemical and enzymatic synthesis routes provides flexibility in its production, with enzymatic methods offering advantages in terms of selectivity and sustainability. The detailed understanding of its chemical properties and biological mechanisms of action underscores its potential for further development in pharmaceutical, nutraceutical, and biotechnological applications. This guide provides a foundational resource for scientists and researchers engaged in the exploration and utilization of this promising natural compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. olusplus.com [olusplus.com]

- 5. researchgate.net [researchgate.net]

- 7. CAS 142-18-7: 1-Monolaurin | CymitQuimica [cymitquimica.com]

- 8. 142-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 142-18-7 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. myfoodresearch.com [myfoodresearch.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of Monolaurin Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolaurin, the monoglyceride of lauric acid, has been a subject of scientific inquiry for over half a century due to its broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the seminal research on this compound, from its initial discovery to the elucidation of its mechanisms of action against a variety of pathogens. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a consolidated repository of key experimental data, detailed methodologies, and a visual representation of its interactions with biological systems.

Discovery and Early Research: The Pioneering Work of Jon J. Kabara

The investigation into the antimicrobial properties of fatty acids and their derivatives can be traced back to the 1960s, with Professor Jon J. Kabara being a pivotal figure in this field. His early work focused on the structure-function relationships of lipids and their ability to inhibit various microorganisms.

In 1968, Kabara patented the use of certain fatty acids and their monoglyceride derivatives, including this compound, for their antimicrobial effects.[1] This foundational work established that the monoglyceride form of lauric acid was significantly more active than the free fatty acid itself, and that diglycerides and triglycerides were inactive.[1] This discovery laid the groundwork for future research into this compound as a potential therapeutic and preservative agent.

A landmark study that solidified the antiviral potential of this compound was published in 1982 by Hierholzer and Kabara.[1] This research, conducted at the Center for Disease Control of the U.S. Public Health Service, demonstrated the potent virucidal activity of this compound against 14 enveloped human viruses, including both RNA and DNA viruses.[1]

Antimicrobial Spectrum of this compound: Quantitative Data

Subsequent research has extensively documented the inhibitory and cidal activity of this compound against a wide range of pathogens. The following tables summarize the minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) reported in various key studies.

Table 1: Antibacterial Activity of this compound

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 12.5 | [2] |

| Staphylococcus aureus | (Not Specified) | 128 | [3] |

| Methicillin-ResistantStaphylococcus aureus (MRSA) | Clinical Isolates | 500 - 2000 | [4][5] |

| Bacillus subtilis | (Not Specified) | 30 | [2] |

| Borrelia burgdorferi | (Not Specified) | 75 - 150 | |

| Escherichia coli | (Not Specified) | 25 | [2] |

Table 2: Antifungal Activity of this compound

| Fungus | Strain | MIC (µM) | MFC (µM) | Reference |

| Candida albicans | MYA 8276 | 62.5 - 125 | 125 - 250 | [1][6] |

| Candida albicans | Fluconazole-resistant 96901 | 30 | 140 | [1] |

| Saccharomyces cerevisiae | (Not Specified) | 0.32 mg/mL | 1.25 mg/mL | |

| Aspergillus niger | (Not Specified) | 0.32 mg/mL | 2.50 mg/mL | |

| Penicillium glaucum | (Not Specified) | 0.16 mg/mL | 0.63 mg/mL |

Table 3: Antiviral Activity of this compound

| Virus | Family | Reduction in Infectivity | Concentration | Exposure Time | Reference |

| 14 Enveloped Human Viruses | Various | >99.9% | 1% | 1 hour | [7][8] |

| Vesicular Stomatitis Virus (VSV) | Rhabdoviridae | Dose-dependent inhibition | Not specified | Not specified | [9][10] |

| Seneca Valley Virus (SVV) | Picornaviridae | Up to 80% inhibition | Not specified | Not specified | [11] |

Mechanisms of Action

The antimicrobial efficacy of this compound is attributed to several distinct mechanisms, primarily targeting the microbial envelope and interfering with cellular processes.

Disruption of the Lipid Bilayer

The primary and most widely accepted mechanism of this compound's action is its ability to disrupt the lipid bilayer of the cell membranes of bacteria and the envelopes of viruses. As an amphipathic molecule, this compound integrates into the lipid-rich envelope, causing destabilization, increased permeability, and eventual lysis of the pathogen. This leads to the leakage of intracellular components and cell death.

Interference with Signal Transduction

In bacteria, particularly Gram-positive organisms like Staphylococcus aureus, this compound has been shown to interfere with signal transduction pathways that regulate the expression of virulence factors. A key study by Projan et al. (1994) demonstrated that glycerol monolaurate (GML) inhibits the production of β-lactamase and toxic shock syndrome toxin-1 (TSST-1) by blocking the induction of their respective genes, suggesting an interference with the signal transduction cascade.

Inhibition of Viral Assembly and Maturation

Research by Hornung et al. (1994) on Vesicular Stomatitis Virus (VSV) revealed that lauric acid, the precursor to this compound, can inhibit the late stages of viral replication, specifically the assembly and budding of new virions.[9][10] The study found that lauric acid prevented the binding of the viral matrix (M) protein to the host cell membrane, a critical step for viral assembly, without affecting viral RNA and protein synthesis.[9][10]

Modulation of the Immune System

In addition to its direct antimicrobial effects, this compound has been shown to modulate the host immune response. A 1993 study by Witcher et al. investigated the effect of glycerol monolaurate (GML) on immune cell proliferation. The study found that GML could stimulate T-cell proliferation at low concentrations, while at higher concentrations, it inhibited lymphocyte proliferation and blocked the mitogenic effects of potent T-cell activators like toxic shock syndrome toxin-1. This suggests that this compound may have a complex, dose-dependent effect on the immune system.

Key Experimental Protocols

This section provides an overview of the methodologies employed in the seminal studies cited throughout this guide. These protocols are intended to provide a foundational understanding of the experimental designs used to elucidate the properties of this compound.

Virucidal Activity Assay (Hierholzer and Kabara, 1982)

-

Objective: To determine the in vitro virucidal efficacy of this compound against enveloped RNA and DNA viruses.

-

Methodology:

-

Virus Propagation and Titration: Fourteen different human enveloped viruses were propagated in appropriate cell cultures. Viral titers were determined using standard plaque assays or TCID50 (50% tissue culture infectious dose) assays to establish a baseline infectivity.

-

Treatment: A 1% (w/v) solution of this compound in the reaction mixture was prepared.

-

Incubation: The viral suspension was mixed with the this compound solution and incubated for 1 hour at 23°C.

-

Quantification of Residual Virus: After incubation, the mixture was serially diluted and inoculated onto susceptible cell monolayers to determine the remaining viral infectivity using plaque or TCID50 assays.

-

Calculation of Reduction: The reduction in viral titer was calculated as the difference in log10 infectivity between the this compound-treated and control (untreated) virus samples. A greater than 3-log10 reduction (>99.9%) was considered significant virucidal activity.[7][8]

-

Inhibition of Bacterial Exoprotein Production (Projan et al., 1994)

-

Objective: To investigate the effect of glycerol monolaurate (GML) on the production of staphylococcal exoproteins, such as β-lactamase and TSST-1.

-

Methodology:

-

Bacterial Culture: Staphylococcus aureus strains were grown in a suitable broth medium.

-

Induction: For β-lactamase assays, an inducer (e.g., a sub-inhibitory concentration of a β-lactam antibiotic) was added to the culture.

-

GML Treatment: GML was added to the cultures at various concentrations.

-

Sample Collection: Aliquots of the culture were taken at different time points.

-

Exoprotein Analysis:

-

β-Lactamase Activity: The activity of β-lactamase in the culture supernatant was measured using a chromogenic substrate (e.g., nitrocefin).

-

TSST-1 Quantification: The amount of TSST-1 was quantified using methods such as Western blotting or ELISA with specific antibodies.

-

-

Gene Expression Analysis: To determine if the inhibition occurred at the transcriptional level, reporter gene assays were used. The promoter of the exoprotein gene (e.g., blaZ for β-lactamase) was fused to a reporter gene (e.g., luciferase or β-galactosidase), and the activity of the reporter was measured in the presence and absence of GML.

-

Viral Assembly Inhibition Assay (Hornung et al., 1994)

-

Objective: To determine the mechanism by which lauric acid inhibits the replication of Vesicular Stomatitis Virus (VSV).

-

Methodology:

-

Cell Culture and Infection: Susceptible cells were infected with VSV.

-

Lauric Acid Treatment: The infected cells were treated with various concentrations of lauric acid.

-

Analysis of Viral Components:

-

Viral RNA and Protein Synthesis: The synthesis of viral RNA and proteins was monitored by radiolabeling with appropriate precursors (e.g., [³H]uridine for RNA, [³⁵S]methionine for proteins) followed by analysis using techniques like SDS-PAGE and autoradiography.

-

Localization of M Protein: The subcellular localization of the viral matrix (M) protein was determined by cell fractionation (separating the cytoplasm from the plasma membrane) followed by Western blot analysis using an antibody specific for the M protein.[9][10]

-

-

Virus Yield Assay: The amount of infectious virus released into the culture medium was quantified using a plaque assay.

-

Lymphocyte Proliferation Assay (Witcher et al., 1993)

-

Objective: To evaluate the effect of glycerol monolaurate (GML) on the proliferation of immune cells.

-

Methodology:

-

Isolation of Lymphocytes: Lymphocytes (or peripheral blood mononuclear cells, PBMCs) were isolated from murine spleens or human peripheral blood.

-

Cell Culture and Stimulation: The isolated cells were cultured in a 96-well plate. For stimulated conditions, a mitogen such as Phytohaemagglutinin (PHA), Concanavalin A (ConA), or Toxic Shock Syndrome Toxin-1 (TSST-1) was added to the wells.

-

GML Treatment: GML was added to the cultures at a range of concentrations.

-

Proliferation Measurement ([³H]-Thymidine Incorporation):

-

After a specific incubation period (typically 48-72 hours), [³H]-thymidine (a radioactive DNA precursor) was added to each well.

-

The cells were incubated for an additional period (e.g., 18 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA of proliferating cells.

-

The cells were then harvested, and the amount of incorporated radioactivity was measured using a scintillation counter. The counts per minute (CPM) are proportional to the level of cell proliferation.

-

-

Conclusion

The body of research on this compound, initiated by the pioneering work of Jon J. Kabara, has established it as a potent antimicrobial agent with a multi-faceted mechanism of action. Its ability to disrupt pathogen membranes, interfere with critical cellular processes like signal transduction and viral assembly, and modulate the host immune response underscores its potential for a wide range of applications in both therapeutic and industrial settings. This technical guide has provided a comprehensive, data-rich overview of the key historical and mechanistic studies, offering a valuable resource for the continued exploration and development of this compound-based technologies. Further research into the in vivo efficacy, safety, and formulation of this compound is warranted to fully realize its potential in addressing the challenges of infectious diseases and antimicrobial resistance.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 6. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 7. researchgate.net [researchgate.net]

- 8. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lab13 [science.umd.edu]

Monolaurin's Role in Disrupting Viral Envelopes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolaurin, a monoester of lauric acid, has demonstrated significant virucidal activity against a broad spectrum of enveloped viruses.[1][2][3][4] Its primary mechanism of action involves the direct disruption of the viral lipid envelope, leading to the leakage and disintegration of the virion.[1][2] This whitepaper provides a comprehensive technical overview of the molecular mechanisms underlying this compound's antiviral effects, supported by quantitative data from in vitro studies. Detailed experimental protocols for assessing antiviral efficacy and viral envelope integrity are presented, alongside visual representations of the key mechanisms and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction

Enveloped viruses, a group that includes influenza viruses, herpesviruses, and coronaviruses, are characterized by a lipid bilayer envelope derived from the host cell membrane.[2] This envelope is crucial for viral entry into host cells and for evading the host immune system. This compound (glycerol monolaurate), a generally recognized as safe (GRAS) compound derived from coconut oil, has emerged as a promising antiviral agent specifically targeting this viral envelope.[3] Its ability to disrupt this protective layer provides a direct and potent mechanism for viral inactivation.[1][2] This document serves as a technical guide for researchers and drug development professionals, detailing the virucidal properties of this compound, the experimental evidence of its efficacy, and the methodologies used to evaluate its mechanism of action.

Mechanism of Action: Disruption of the Viral Envelope

This compound's antiviral activity is primarily a physicochemical interaction with the viral envelope.[1] Being amphiphilic, this compound integrates into the lipid bilayer of the viral envelope. This integration disrupts the ordered structure of the lipid membrane, increasing its fluidity and permeability.[1] The accumulation of this compound molecules ultimately leads to the disintegration of the envelope, causing the leakage of viral contents and rendering the virus non-infectious.[1][2]

Several studies suggest that this compound's interaction with the viral envelope can also interfere with the function of viral glycoproteins, which are essential for attachment and entry into host cells. By altering the lipid environment surrounding these proteins, this compound may inhibit their conformational changes or their ability to bind to host cell receptors.[2]

It is important to note that this mechanism of action is distinct from that of many conventional antiviral drugs that target viral enzymes or replication processes. By targeting the physical integrity of the viral envelope, this compound may be less susceptible to the development of viral resistance.

Quantitative Data on Antiviral Activity

Numerous in vitro studies have quantified the antiviral efficacy of this compound against a variety of enveloped viruses. The following tables summarize key quantitative findings from the literature.

| Virus | Assay Type | Concentration | Efficacy | Reference |

| 14 Enveloped Viruses | Virucidal Assay | 1% | >99.9% reduction in infectivity | [Hierholzer & Kabara, 1982[5][6]] |

| HIV-1 | Replication Assay | 40 µg/mL | Effective inhibition of replication | [Welch et al., 2020[3]] |

| Mumps Virus | Replication Assay | 80 µg/mL | Effective inhibition of replication | [Welch et al., 2020[3]] |

| Yellow Fever Virus | Replication Assay | 80 µg/mL | Effective inhibition of replication | [Welch et al., 2020[3]] |

| Zika Virus | Replication Assay | 80 µg/mL | Effective inhibition of replication | [Welch et al., 2020[3]] |

| Seneca Valley Virus | Replication Assay | - | Up to 80% inhibition of replication | [Su et al., 2023[7]] |

| HIV-1 | Replication Assay | ≤40 µg/ml | 38% reduction in luciferase activity | [Li et al., 2020[8]] |

| Virus | IC50 (µg/mL) | Reference |

| Mumps Virus | 31 | [Li et al., 2020[8]] |

| Yellow Fever Virus | 45 | [Li et al., 2020[8]] |

| Zika Virus | 59 | [Li et al., 2020[8]] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's antiviral activity.

Virucidal Assay

This assay assesses the direct inactivating effect of this compound on viral particles.

Materials:

-

This compound stock solution (e.g., in ethanol or DMSO)

-

Virus stock of known titer (e.g., TCID50/mL or PFU/mL)

-

Appropriate cell line for viral propagation (e.g., Vero, MDCK)

-

Cell culture medium (e.g., DMEM) with and without serum

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Method for quantifying viral infectivity (e.g., TCID50 assay, plaque assay)

Procedure:

-

Prepare serial dilutions of the this compound stock solution in serum-free medium.

-

Mix a standardized amount of virus with each this compound dilution (and a no-monolaurin control) in a 1:1 ratio.

-

Incubate the virus-monolaurin mixtures for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).

-

Following incubation, immediately perform serial 10-fold dilutions of the mixtures in cold serum-free medium to reduce the concentration of this compound to non-inhibitory levels.

-

Inoculate confluent cell monolayers in 96-well plates with the diluted mixtures.

-

Allow the virus to adsorb for 1 hour at 37°C.

-